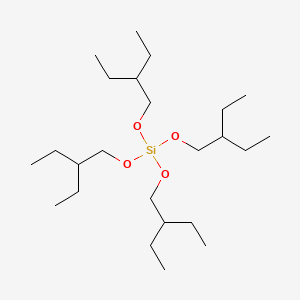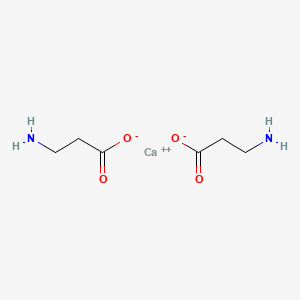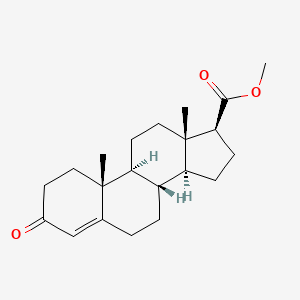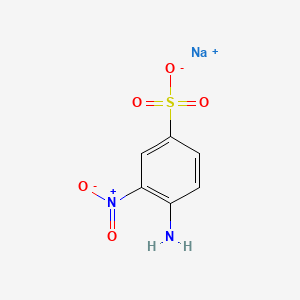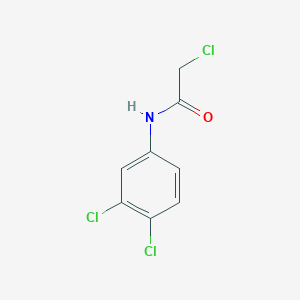
2-クロロ-N-(3,4-ジクロロフェニル)アセトアミド
概要
説明
“2-chloro-N-(3,4-dichlorophenyl)acetamide” is a chemical compound with the linear formula C8H6Cl3NO . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
The synthesis of “2-chloro-N-(3,4-dichlorophenyl)acetamide” involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 20°C for 12 hours . The reaction mixture is then concentrated under reduced pressure, and ethyl acetate is added to the concentrate. The organic layer is washed with water and saturated sodium chloride solution, successively, dried over magnesium sulfate, and concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3,4-dichlorophenyl)acetamide” is represented by the linear formula C8H6Cl3NO . More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis
“2-chloro-N-(3,4-dichlorophenyl)acetamide” is used in various chemical reactions. For instance, it has been used in the preparation of Triazolecarboxylic Acid derivatives as Glycolate Oxidase inhibitors .Physical and Chemical Properties Analysis
The molecular weight of “2-chloro-N-(3,4-dichlorophenyl)acetamide” is 238.50 . More detailed physical and chemical properties may be available in specific databases or scientific literature.科学的研究の応用
医薬品研究
2-クロロ-N-(3,4-ジクロロフェニル)アセトアミドは、医薬品研究の初期段階で使用されます。これは、治療の可能性を持つより複雑な化合物を合成するためのビルディングブロックとして機能します。 たとえば、これはグリコール酸オキシダーゼ阻害剤として作用する誘導体を開発するために使用できます 。これらの阻害剤は、原発性高シュウ酸尿症などのまれな遺伝性疾患の治療に潜在的な用途があります。
農業化学
農業において、この化合物は、除草剤や殺虫剤の合成における潜在的な用途のために研究されています。 その構造類似体は、植物の成長酵素を阻害することが知られており、そのため不要な植物の成長を防ぎます 。これは、より効果的で環境に優しい新しい製剤を作成するためにも使用できます。
材料科学
材料科学では、2-クロロ-N-(3,4-ジクロロフェニル)アセトアミドは、新しいポリマーやコーティングの作成に関与する可能性があります。 これらの材料は、熱や腐食に対する耐性が向上するなどの強化された特性を持つ可能性があり、工業用途に適しています .
環境への応用
この化合物は、環境科学で、土壌や水中の汚染物質や毒素を分解できる化学物質を開発するために使用される可能性があります。 これは、環境への影響を軽減するために、より生分解性のある物質を作成するための研究の一部となる可能性もあります .
産業用途
産業的には、染料、樹脂、または難燃剤などのさまざまな製造プロセスで使用される他の化学物質の合成における前駆体となる可能性があります 。その誘導体は、特定の種類のプラスチックや合成繊維の生産にも使用される可能性があります。
生化学研究
生化学では、2-クロロ-N-(3,4-ジクロロフェニル)アセトアミドは、生物学的システムにおける潜在的な活性のために、酵素阻害と受容体結合を研究するために使用できます。 これは、生化学的経路を理解し、疾患状態に関与する特定の酵素の阻害剤を設計するのに役立つ可能性があります .
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCOWKGCPPCUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284050 | |
| Record name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20149-84-2 | |
| Record name | 20149-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20149-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
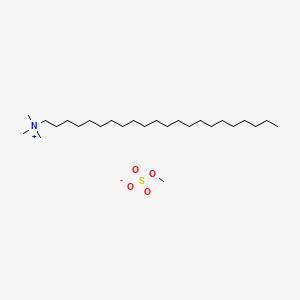
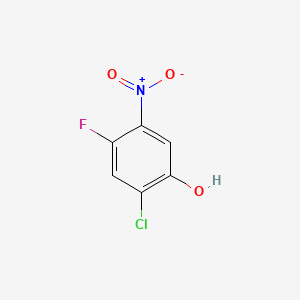
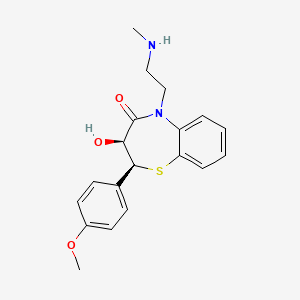
![2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]](/img/structure/B1583478.png)
